N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18F3N3O4S and its molecular weight is 453.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The compound exhibits antimicrobial properties, demonstrated through the synthesis and evaluation of its derivatives. Ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate, on condensation, produces benzenesulfonamide derivatives showing antimicrobial activity against various bacteria and fungi. This suggests its potential application in developing new antimicrobial agents for treating infections (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Anticancer and Antiproliferative Effects
Several derivatives of benzenesulfonamides, including compounds similar in structure to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, have been synthesized and evaluated for their anticancer and antiproliferative effects. For instance, novel derivatives have shown high antiproliferative activity against various cancer cell lines, including breast cancer and leukemia, indicating their potential as lead compounds for developing new anticancer agents (Somayeh Motavallizadeh, Asal Fallah-Tafti, Saeedeh Maleki, 2014; I. G. Rathish, K. Javed, Shamim Ahmad, 2012).
Anti-Inflammatory and Analgesic Properties
Research on celecoxib derivatives, structurally similar to the compound , revealed potential anti-inflammatory and analgesic properties. These derivatives have been tested for their effectiveness in treating inflammation and pain, showing promising results without causing significant tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. This highlights the potential application of such compounds in developing therapeutic agents for treating pain and inflammation (Ş. Küçükgüzel, I. Coskun, S. Aydin, 2013).
Enzyme Inhibition for Therapeutic Applications
Compounds featuring the benzenesulfonamide moiety have been investigated for their enzyme inhibitory effects, particularly targeting enzymes associated with various diseases. For instance, synthesizing derivatives that inhibit carbonic anhydrase has implications for treating conditions such as glaucoma, epilepsy, and altitude sickness. This suggests a broader scope for developing therapeutic agents targeting specific enzymes implicated in disease processes (H. Gul, M. Tuğrak, H. Sakagami, 2016).
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4S/c1-30-16-6-2-14(3-7-16)18-10-11-19(27)26(25-18)13-12-24-31(28,29)17-8-4-15(5-9-17)20(21,22)23/h2-11,24H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIPPKVPAFSRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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